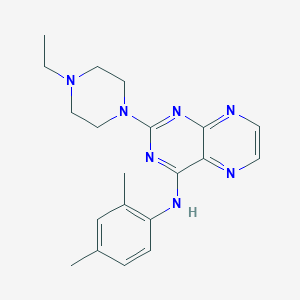

N-(2,4-dimethylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine

Beschreibung

N-(2,4-dimethylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine is a pteridine derivative featuring a 2,4-diaminopteridine core substituted with a 4-ethylpiperazine moiety at position 2 and a 2,4-dimethylphenyl group at position 2.

Eigenschaften

IUPAC Name |

N-(2,4-dimethylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N7/c1-4-26-9-11-27(12-10-26)20-24-18-17(21-7-8-22-18)19(25-20)23-16-6-5-14(2)13-15(16)3/h5-8,13H,4,9-12H2,1-3H3,(H,22,23,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNZBAORKMPRKMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC3=NC=CN=C3C(=N2)NC4=C(C=C(C=C4)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pteridine core: This can be achieved through the condensation of appropriate precursors such as 2,4-diaminopyrimidine with formic acid or formamide under reflux conditions.

Introduction of the 2,4-dimethylphenyl group: This step involves the reaction of the pteridine core with 2,4-dimethylphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) under Suzuki coupling conditions.

Attachment of the 4-ethylpiperazin-1-yl group: This can be accomplished by reacting the intermediate product with 4-ethylpiperazine in the presence of a suitable activating agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base (e.g., DIPEA).

Industrial Production Methods

Industrial production of N-(2,4-dimethylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,4-dimethylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl or piperazine rings are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

N-(2,4-dimethylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine has been explored for various scientific research applications, including:

Biology: Investigated for its potential as a fluorescent probe for studying biological processes due to its pteridine core, which can exhibit fluorescence properties.

Medicine: Studied for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.

Industry: Potential use in the development of new materials with unique electronic or optical properties.

Wirkmechanismus

The mechanism of action of N-(2,4-dimethylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pteridine core can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with these targets, modulating their activity or function. The presence of the 2,4-dimethylphenyl and 4-ethylpiperazin-1-yl groups can influence the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Structural Features and Modifications

The 2,4-diaminopteridine scaffold is central to biological activity in this compound class. Key structural variations include:

- Piperazine substituents : Ethyl (target compound), methyl (18f), phenyl (), or other aromatic groups (e.g., naphthylmethyl in ).

- Aromatic substitutions : 2,4-dimethylphenyl (target), thiophen-2-ylmethyl (18f), or 4-phenyl ().

Key Observations:

Phenyl substitution () introduces bulkier aromaticity, which might reduce solubility but increase receptor-binding affinity in hydrophobic pockets .

Aromatic Substitutions :

- Thiophen-2-ylmethyl (18f) demonstrates significant anti-inflammatory activity, suggesting electron-rich heterocycles enhance radical scavenging .

- 2,4-Dimethylphenyl (target) balances steric hindrance and lipophilicity, likely optimizing tissue penetration while maintaining activity .

Activity Trends: Compounds with methylpiperazine (18f) show nanomolar IC50 values for lipoxygenase inhibition, while phenyl-substituted analogs () lack explicit activity data but share structural motifs predictive of efficacy .

Mechanistic and Pharmacological Context

- Lipoxygenase Inhibition: The 2,4-diaminopteridine core is critical for binding to lipoxygenase active sites, with piperazine substituents modulating potency. Ethyl and methyl groups may favor hydrogen bonding or hydrophobic interactions .

- Anti-inflammatory Effects : In rat colitis models, 18f reduced inflammation by 41% at 0.01 mmol/kg, suggesting the target compound’s ethyl group could further enhance metabolic stability or bioavailability .

Biologische Aktivität

N-(2,4-dimethylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine is a synthetic compound belonging to the pteridine class, which has garnered attention for its potential therapeutic applications. This article explores its biological activity, including enzyme inhibition, receptor modulation, and potential implications in drug discovery.

Chemical Structure and Properties

The molecular formula of N-(2,4-dimethylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine is C19H25N5, with a molecular weight of approximately 325.44 g/mol. The compound features a pteridine backbone substituted with a 2,4-dimethylphenyl group and a 4-ethylpiperazine moiety, which contribute to its unique pharmacological properties.

Research indicates that this compound exhibits significant biological activity through several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that N-(2,4-dimethylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine may inhibit key enzymes involved in various metabolic pathways. For instance, it has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's .

- Receptor Modulation : The compound may interact with neurotransmitter receptors, potentially influencing signaling pathways associated with mood regulation and cognitive function. Its structural similarity to other pteridine derivatives suggests it could modulate serotonin or dopamine receptors .

- Anti-Cancer Activity : There is emerging evidence that this compound can inhibit specific kinases associated with cancer cell proliferation. By targeting these pathways, it shows promise as a lead compound in oncology .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Inhibits AChE and BChE; potential for neuroprotective effects |

| Receptor Interaction | Modulates neurotransmitter receptors; implications for mood disorders |

| Anti-Cancer Potential | Inhibits cancer-related kinases; may reduce tumor growth |

Case Studies

- Neuroprotective Effects : A study evaluated the neuroprotective effects of N-(2,4-dimethylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine in vitro using neuronal cell lines exposed to oxidative stress. Results indicated that the compound significantly reduced cell death and oxidative damage markers compared to controls .

- Cancer Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that this compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The mechanism appears to involve the downregulation of pro-survival signaling pathways .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.